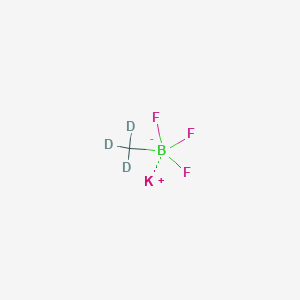

Potassium methyl-d3-trifluoroborate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium methyl-d3-trifluoroborate (KMTFB) is a highly reactive, volatile compound that has a wide range of applications in the scientific research industry. It is a white, water-soluble solid that is used in various chemical syntheses, such as the synthesis of organometallic compounds and fluorinated compounds. KMTFB is also used in the synthesis of various pharmaceuticals and other materials. This compound has unique properties that make it a valuable tool for scientific research.

Scientific Research Applications

Suzuki Cross-Coupling Reactions

Potassium alkenyltrifluoroborates, closely related to potassium methyl-d3-trifluoroborate, are pivotal in Suzuki cross-coupling reactions. These compounds, characterized by their air- and moisture-stable nature, facilitate the coupling of aryl or alkenyl halides or triflates with good yields. Their stability allows for indefinite storage, making them highly practical for laboratory use. The cross-coupling process typically employs PdCl2(dppf)·CH2Cl2 as the catalyst in n-PrOH in the presence of Et3N, and it tolerates a variety of functional groups, which broadens its application scope in synthesizing complex organic molecules (Molander et al., 2002).

Synthesis of β-Trifluoromethylstyrenes

The compound has been utilized in the selective hydrogenation of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate to yield either the (Z)- or (E)-isomer of β-trifluoromethylstyrenes with high purity. This method provides a safe and effective way to synthesize various (Z)- or (E)-β-trifluoromethylstyrenes, which are valuable in the development of new materials and pharmaceuticals (Ramachandran & Mitsuhashi, 2015).

Improved Synthesis Processes

An improved synthesis method for potassium (trifluoromethyl)trifluoroborate, which is structurally similar to this compound, highlights the efficiency and practicality of these compounds in research. This method involves treating Ruppert's reagent with trimethoxyborane in the presence of potassium fluoride, followed by the addition of aqueous hydrogen fluoride, yielding the compound with high efficiency. This scalable process underscores the utility of potassium trifluoroborate derivatives in large-scale syntheses (Molander & Hoag, 2003).

Applications in Combinatorial Chemistry

The use of potassium alkynyltrifluoroborates in palladium-catalyzed cross-coupling reactions with aryl halides or triflates demonstrates their significance in combinatorial chemistry. These compounds, being air- and moisture-stable, offer an advantage by allowing indefinite storage and handling ease. The catalyzed reaction facilitates the synthesis of various organic compounds, contributing to the development of pharmaceuticals and other complex organic molecules (Molander et al., 2002).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Potassium methyl-d3-trifluoroborate primarily targets carbon atoms in organic compounds during chemical reactions . It acts as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions .

Mode of Action

The compound interacts with its targets through a process known as Suzuki-Miyaura cross-coupling . This reaction involves the coupling of an organoboron compound (like this compound) with a halide or pseudohalide, catalyzed by a palladium(0) complex .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the formation of carbon-carbon bonds . The compound’s role in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex organic compounds, contributing to various synthetic pathways .

Pharmacokinetics

They are air- and moisture-stable , which suggests they could have favorable pharmacokinetic properties in terms of stability and bioavailability .

Result of Action

The action of this compound results in the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, including complex molecules for pharmaceuticals and materials science .

Action Environment

The action of this compound is influenced by several environmental factors. Its stability in air and moisture makes it suitable for use in a variety of conditions . Furthermore, the compound’s reactivity can be influenced by the presence of a catalyst, such as palladium, and the nature of the halide or pseudohalide it is reacting with .

properties

IUPAC Name |

potassium;trifluoro(trideuteriomethyl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3BF3.K/c1-2(3,4)5;/h1H3;/q-1;+1/i1D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQFVHVGFQJMFF-NIIDSAIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[B-](F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3BF3K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8β)-9,10-Didehydro-N-[(1R)-1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide](/img/no-structure.png)

![(6-Amino-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol 4-methylbenzenesulfonate](/img/structure/B1145027.png)

![3-Hydroxy-4-[4-(methylsulfonyl)phenyl]-5,5-dimethyl-2(5H)-furanone](/img/structure/B1145035.png)